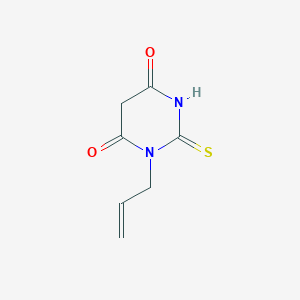![molecular formula C14H18N2O4 B6054728 methyl 2-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B6054728.png)
methyl 2-[(4-morpholinylacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-morpholinylacetyl)amino]benzoate, also known as MAB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamidine class of compounds, which are known for their ability to inhibit proteases and other enzymes. MAB has been shown to have a number of interesting properties that make it a promising candidate for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of methyl 2-[(4-morpholinylacetyl)amino]benzoate involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, effectively inhibiting its activity. The exact mechanism of binding varies depending on the specific enzyme being targeted, but in general, methyl 2-[(4-morpholinylacetyl)amino]benzoate acts as a competitive inhibitor.
Biochemical and Physiological Effects:
methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to have a number of interesting biochemical and physiological effects. In addition to its protease inhibitory activity, methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to have anti-inflammatory properties and to be a potent inhibitor of platelet aggregation. These effects make methyl 2-[(4-morpholinylacetyl)amino]benzoate a potential candidate for use in the treatment of a variety of diseases, including thrombosis and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-[(4-morpholinylacetyl)amino]benzoate in lab experiments is its high potency as a protease inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of off-target effects. Additionally, methyl 2-[(4-morpholinylacetyl)amino]benzoate is relatively easy to synthesize and purify, making it a cost-effective tool for use in research. One limitation of using methyl 2-[(4-morpholinylacetyl)amino]benzoate is its relatively narrow range of targets. While the compound is a potent inhibitor of a number of proteases, it may not be effective against all enzymes of interest.
Direcciones Futuras
There are a number of potential future directions for research involving methyl 2-[(4-morpholinylacetyl)amino]benzoate. One area of interest is the development of new protease inhibitors based on the structure of methyl 2-[(4-morpholinylacetyl)amino]benzoate. Researchers are also exploring the use of methyl 2-[(4-morpholinylacetyl)amino]benzoate in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is interest in using methyl 2-[(4-morpholinylacetyl)amino]benzoate as a tool for studying the role of proteases in various biological processes, including blood coagulation and inflammation.
Métodos De Síntesis
The synthesis of methyl 2-[(4-morpholinylacetyl)amino]benzoate involves the reaction of 4-morpholinylacetic acid with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic steps to yield pure methyl 2-[(4-morpholinylacetyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to have a number of potential applications in scientific research. One area where methyl 2-[(4-morpholinylacetyl)amino]benzoate has been studied extensively is in the field of protease inhibition. methyl 2-[(4-morpholinylacetyl)amino]benzoate has been shown to be a potent inhibitor of a number of proteases, including trypsin, chymotrypsin, and thrombin. This makes methyl 2-[(4-morpholinylacetyl)amino]benzoate a valuable tool for studying the role of these enzymes in various biological processes.
Propiedades
IUPAC Name |
methyl 2-[(2-morpholin-4-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-14(18)11-4-2-3-5-12(11)15-13(17)10-16-6-8-20-9-7-16/h2-5H,6-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQSGKBZNSNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)
![7-[(8-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054651.png)

![4-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6054659.png)
![1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6054678.png)
![(4-fluoro-3-methoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6054679.png)
![N-(1-{[2-(2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054685.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6054690.png)
![4-(4-morpholinyl)-9-thioxo-2,3,9,10-tetrahydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B6054698.png)
![methyl 1-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6054703.png)
![2-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-N-(1-sec-butyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B6054707.png)
![2-methoxy-4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B6054714.png)
![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6054722.png)
![methyl 2,2-dimethyl-5-{[(2-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6054737.png)